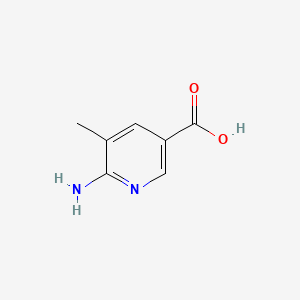

6-Amino-5-methylnicotinic acid

Overview

Description

6-Amino-5-methylnicotinic acid is a versatile chemical compound used in various scientific research areas. Its applications include drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. It has a molecular weight of 152.15 g/mol .

Synthesis Analysis

The synthesis methods of similar compounds mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, capillary electrophoresis, and nuclear magnetic resonance . These methods provide detailed insights into the molecular structure and interactions of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods such as UV detection, pre-column derivatization, and reversed-phase chromatography . These methods provide insights into the chemical reactions and interactions of the compound with other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods such as hydrophilic interaction chromatography coupled with isotope dilution mass spectrometry . These methods provide insights into the physical and chemical properties of the compound.Scientific Research Applications

Electrocatalytic Carboxylation : Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in 6-aminonicotinic acid. This process was performed in an ionic liquid and achieved a yield of 75% and 100% selectivity under optimized conditions, indicating a potential for efficient synthesis methods for similar compounds (Feng, Huang, Liu, & Wang, 2010).

Electrosynthesis at Silver Cathodes : Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid by reducing 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. This study highlighted the potential of using silver electrodes for the reduction of these compounds, offering insights into efficient synthesis methods (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Bacterial Degradation and Hydroxylation : Tinschert et al. (1997) isolated new bacterial species capable of degrading 6-methylnicotinic acid and hydroxylating nicotinic acid. This indicates a biological pathway for modifying nicotinic acid derivatives, which could be relevant for environmental and pharmaceutical applications (Tinschert, Kiener, Heinzmann, & Tschech, 1997).

Purification and Characterization of Enzymes : Nakano et al. (1999) focused on the purification and characterization of 6-hydroxynicotinate 3-monooxygenase, a crucial enzyme for the synthesis of various compounds, including 5-aminolevulinic acid. This study adds to the understanding of enzymes involved in the metabolism of nicotinic acid derivatives (Nakano et al., 1999).

Novel Regioselective Hydroxylations : Tinschert et al. (2000) demonstrated the regioselective hydroxylation of various nicotinic acid derivatives, showcasing the versatility of bacterial enzymes in producing hydroxylated heterocyclic carboxylic acids (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

Antiproliferative Activity of Hydrazones : Abdel‐Aziz et al. (2012) synthesized novel 6-aryl-2-methylnicotinic acid hydrazides and evaluated their antiproliferative activity. This study is significant for the development of new compounds with potential medicinal applications, particularly in cancer therapy (Abdel‐Aziz, Aboul-Fadl, Al-Obaid, Ghazzali, Al‐Dhfyan, & Contini, 2012).

Safety and Hazards

Future Directions

The future directions of research involving 6-Amino-5-methylnicotinic acid could involve its use in various scientific research areas such as drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. Additionally, the annual world production of amino acids is expected to reach ten million tons by 2022 , indicating a growing interest in amino acid research.

Mechanism of Action

Target of Action

It is structurally similar to imazapic, a selective pre- and post-emergent herbicide . Imazapic inhibits the production of amino acids necessary for cell division and growth by targeting the enzyme acetohydroxyacid synthase (AHAS) .

Mode of Action

Based on its structural similarity to imazapic, it may also inhibit the enzyme ahas, leading to a disruption in the synthesis of essential amino acids and thus inhibiting cell division and growth .

Biochemical Pathways

The inhibition of ahas by similar compounds affects the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth .

Pharmacokinetics

A compound with similar structure, 6-methylnicotine, has been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .

Result of Action

The inhibition of ahas can lead to a decrease in the synthesis of essential amino acids, disrupting protein synthesis and cell growth .

Action Environment

They may persist in soil systems but usually degrade quickly in aquatic systems via photolysis .

Biochemical Analysis

Biochemical Properties

6-Amino-5-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving pyridine nucleotides. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide adenine dinucleotide phosphate (NADP) synthetase. These interactions are essential for the synthesis of NAD and NADP, which are crucial cofactors in redox reactions and energy metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the formation of NAD and NADP .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammatory responses. Additionally, this compound affects the expression of genes related to oxidative stress and energy production, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in the synthesis of pyridine nucleotides, such as NAD and NADP. By binding to the active sites of these enzymes, this compound facilitates the transfer of functional groups necessary for the formation of these crucial cofactors. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can include alterations in metabolic flux and changes in the expression of genes related to energy metabolism and oxidative stress. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, facilitating the synthesis of NAD and NADP. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites involved in energy production and redox reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it participates in metabolic reactions. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The localization of this compound within these subcellular structures is crucial for its role in energy metabolism and redox reactions .

Properties

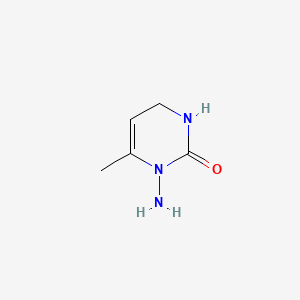

IUPAC Name |

6-amino-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFDWCOJRKBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665686 | |

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-78-0 | |

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)